1-(4-Methylphenyl)-3-morpholin-4-ylurea
Overview
Description
N-(4-methylphenyl)-N’-4-morpholinylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a morpholine ring and a 4-methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-4-morpholinylurea typically involves the reaction of 4-methylphenyl isocyanate with morpholine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
On an industrial scale, the production of N-(4-methylphenyl)-N’-4-morpholinylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the recycling of solvents and reagents can be implemented to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-4-morpholinylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the 4-methylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-(4-methylphenyl)-N’-4-morpholinylurea oxide.
Reduction: Formation of N-(4-methylphenyl)-N’-4-morpholinylamine.
Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-4-morpholinylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-N’-4-morpholinylurea: Similar structure but with a bromine atom instead of a methyl group.
N-(4-chlorophenyl)-N’-4-morpholinylurea: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-methylphenyl)-N’-4-piperidinylurea: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-methylphenyl)-N’-4-morpholinylurea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The 4-methylphenyl group also contributes to its distinct reactivity and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-4-11(5-3-10)13-12(16)14-15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKGXJLKQXSFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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